molecular formula C5H9ClO3 B579345 2-(2-Chloro-ethoxy)-[1,3]dioxolane CAS No. 16162-30-4

2-(2-Chloro-ethoxy)-[1,3]dioxolane

Cat. No.: B579345
CAS No.: 16162-30-4
M. Wt: 152.574
InChI Key: IJIJSZFDIWGPGT-UHFFFAOYSA-N
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Description

2-(2-Chloro-ethoxy)-[1,3]dioxolane (C₅H₉ClO₃, molecular weight 152.58) is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a 2-chloroethoxy group (-OCH₂CH₂Cl). This compound is characterized by its moderate polarity, influenced by the electron-withdrawing chlorine atom and the ether oxygen, which impacts its solubility and reactivity.

Properties

CAS No.

16162-30-4

Molecular Formula

C5H9ClO3

Molecular Weight

152.574

IUPAC Name

2-(2-chloroethoxy)-1,3-dioxolane

InChI

InChI=1S/C5H9ClO3/c6-1-2-7-5-8-3-4-9-5/h5H,1-4H2

InChI Key

IJIJSZFDIWGPGT-UHFFFAOYSA-N

SMILES

C1COC(O1)OCCCl

Synonyms

Orthoformic acid, cyclic ethylene 2-chloroethyl ester (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(2-Chloro-ethoxy)-[1,3]dioxolane with structurally related 1,3-dioxolane derivatives:

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
2-(2-Chloro-ethoxy)-1,3-dioxolane C₅H₉ClO₃ -OCH₂CH₂Cl Intermediate in organic synthesis
2-(2-Iodoethyl)-1,3-dioxolane C₅H₉IO₂ -CH₂CH₂I Higher reactivity in alkylation
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane C₈H₁₆O₅ -OCH₂CH₂OCH₂CH₂OCH₃ Solubility enhancer; polymer applications
4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane C₁₂H₁₅ClO₄ -OCH₂(C₆H₄Cl) and -OCH₂CH₃ Pharmaceutical intermediate
2-Chloromethyl-1,3-dioxolane C₄H₇ClO₂ -CH₂Cl Reactive intermediate in synthesis

Key Observations :

  • Halogen Effects : The iodo derivative (2-(2-Iodoethyl)-1,3-dioxolane) exhibits higher reactivity in substitution reactions due to iodine’s superior leaving group ability compared to chlorine .
  • Ether Chain Length : Compounds with extended ether chains (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane) demonstrate enhanced solubility in polar solvents, making them suitable for polymer and formulation chemistry .
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents, as in 4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane, introduce steric and electronic effects that influence biological activity and metabolic pathways .

Physicochemical and Spectroscopic Properties

  • Boiling Points: Ethoxy-substituted derivatives (e.g., 4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane) exhibit higher boiling points (120°C at 0.4 mm Hg) compared to simpler chloroethyl analogues due to increased molecular weight and polarity .
  • NMR Data : While direct spectral data for 2-(2-Chloro-ethoxy)-1,3-dioxolane are unavailable, related compounds (e.g., 2-(4-chlorophenyl)-1,3-dioxolane) show characteristic ¹H NMR signals for dioxolane protons at δ 3.8–4.5 ppm and aromatic/alkyl substituents in predictable regions .

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